rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol
Description
Overview of (2R,4r,6S)-2,6-dimethylpiperidin-4-ol as a Versatile Synthetic Intermediate and Chiral Building Block
Within the vast family of piperidines, rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol emerges as a compound of particular interest. The specific stereochemistry denoted by (2R,4r,6S) dictates the spatial arrangement of the two methyl groups and the hydroxyl group on the piperidine (B6355638) ring. This defined three-dimensional structure makes it a valuable chiral building block in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.
The presence of both a secondary alcohol and a secondary amine in a fixed stereochemical orientation allows for a range of selective chemical modifications. This makes this compound a versatile synthetic intermediate for the construction of more complex molecules, potentially with defined pharmacological properties. Its utility lies in its ability to introduce a specific chiral segment into a larger molecular framework.
Historical Context of Substituted Piperidine Synthesis Methodologies
The synthesis of substituted piperidines has a rich history, evolving from classical methods to more sophisticated and efficient modern techniques. nih.gov Early approaches often involved the reduction of corresponding pyridine (B92270) precursors. nih.gov The hydrogenation of pyridines, a method dating back to the 19th century, remains a fundamental process in piperidine synthesis. nih.gov
Over the decades, a plethora of methods have been developed to construct the piperidine ring with greater control over substitution patterns and stereochemistry. researchgate.net These include:
Ring-closing metathesis: A powerful reaction for forming cyclic compounds. researchgate.net
Aza-Diels-Alder reactions: A classic cycloaddition for creating six-membered rings containing nitrogen. researchgate.net
Reductive amination: A common method for forming amines and subsequently closing rings. researchgate.net
Mannich reaction: A three-component reaction that can be used to build substituted piperidinones. researchgate.net
More recently, transition metal-catalyzed reactions, such as gold-catalyzed annulation and palladium-catalyzed amination of alkenes, have provided highly efficient and stereoselective routes to substituted piperidines. nih.govajchem-a.com These modern methods offer chemists greater precision in constructing complex piperidine-containing molecules. ajchem-a.com
Structure
3D Structure
Properties
CAS No. |
73753-74-9 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3/t5-,6+,7? |
InChI Key |
IEMVEYRBXJCBBQ-MEKDEQNOSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)O |
Canonical SMILES |
CC1CC(CC(N1)C)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 2,6 Dimethylpiperidin 4 Ols
Functional Group Interconversions at the Piperidin-4-ol Moiety
The hydroxyl group at the C-4 position of the piperidine (B6355638) ring is a prime site for functional group interconversions, enabling the synthesis of a diverse array of derivatives. These transformations typically involve the conversion of the alcohol into a better leaving group or its direct displacement.
A fundamental transformation is the conversion of the hydroxyl group into halides (Cl, Br, I) or sulfonate esters (tosylates, mesylates). These derivatives are excellent electrophiles for subsequent nucleophilic substitution reactions. The reaction of a secondary alcohol like rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol with reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base can yield the corresponding 4-substituted piperidines. nih.gov These reactions proceed via nucleophilic substitution and are crucial for introducing a wide range of other functional groups. nih.gov
Esterification represents another significant functional group interconversion. The hydroxyl group can react with carboxylic acids or their derivatives to form esters. For instance, transesterification has been demonstrated with related piperidinols, such as the reaction between 1,2,2,6,6-pentamethyl-4-piperidinol and dimethyl sebacate (B1225510), catalyzed by tetraisopropyl orthotitanate, to produce mono- and bis-piperidinyl sebacate esters with high yield. organic-chemistry.org Similarly, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the efficient esterification of carboxylic acids with alcohols. asianpubs.org
Furthermore, the hydroxyl group can be replaced by an amino group to furnish 4-aminopiperidine (B84694) derivatives. While direct substitution is challenging, a common synthetic route involves the oxidation of the piperidin-4-ol to the corresponding piperidin-4-one, followed by reductive amination. osaka-u.ac.jp This two-step sequence is a versatile method for introducing primary, secondary, or tertiary amino groups at the C-4 position. The synthesis of 4-amino-piperidine scaffolds is of significant interest due to their presence in numerous biologically active molecules. osaka-u.ac.jpnih.gov
Table 1: Key Functional Group Interconversions of the Piperidin-4-ol Moiety
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Piperidin-4-ol | SOCl₂, PBr₃, TsCl | 4-Halo- or 4-Sulfonyloxypiperidine | nih.govnih.gov |
| Piperidin-4-ol | Carboxylic Acid/Derivative, DMTMM | 4-Ester-substituted Piperidine | organic-chemistry.orgasianpubs.org |
| Piperidin-4-ol | 1. Oxidizing Agent; 2. Amine, Reducing Agent | 4-Amino-substituted Piperidine | osaka-u.ac.jp |
Derivatization Reactions, Including Imino Derivative Formation
Derivatization of the piperidin-4-ol scaffold can occur at both the nitrogen atom and the C-4 hydroxyl group. A notable class of derivatives are imines and their related structures, such as oximes. These are typically synthesized from the corresponding piperidin-4-one, which is readily accessible via oxidation of the parent alcohol.
Imines, also known as Schiff bases, are formed through the condensation reaction between a primary amine and a ketone or aldehyde. masterorganicchemistry.comyoutube.com In the context of 2,6-dimethylpiperidin-4-ol (B30992), this would first require oxidation to 2,6-dimethylpiperidin-4-one (B3190666). This ketone can then react with a primary amine under dehydrating conditions to yield a 4-iminopiperidine derivative. masterorganicchemistry.com This reaction is often reversible and can be driven to completion by removing the water formed. youtube.com
A closely related derivatization is the formation of oximes, where the piperidin-4-one reacts with hydroxylamine (B1172632) (NH₂OH) or its salts. For example, 2,6-bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one has been condensed with O-benzylhydroxylamine hydrochloride in the presence of a base to form the corresponding O-benzyloxime. nih.gov Semicarbazones are another class of imine-type derivatives, prepared by reacting the piperidin-4-one with semicarbazide (B1199961) hydrochloride. asianpubs.org These derivatives are often crystalline solids and can be useful for characterization.
Table 2: Synthesis of Imino Derivatives from Piperidin-4-ones
| Piperidinone Derivative | Reagent | Product Type | Reference(s) |
|---|---|---|---|
2,6-Dimethylpiperidin-4-one |
Primary Amine (R-NH₂) | 4-Iminopiperidine | masterorganicchemistry.comyoutube.com |
2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one |
O-Benzylhydroxylamine HCl | O-Benzyloxime | nih.gov |
3-Alkyl-2,6-diarylpiperidin-4-one |
Semicarbazide HCl | Semicarbazone | asianpubs.org |
Alkylation and Acylation Reactions on the Piperidine Nitrogen and Carbon Framework
The secondary amine of the piperidine ring is a nucleophilic center and readily undergoes alkylation and acylation reactions. These transformations are fundamental in modifying the steric and electronic properties of the piperidine scaffold.
N-alkylation can be achieved by treating the piperidine with alkyl halides. For instance, 2,6-diphenyl-3-methylpiperidin-4-one can be N-methylated using methyl iodide in the presence of a base like potassium carbonate. researchgate.net This reaction follows a standard SN2 mechanism.
N-acylation involves the reaction of the piperidine with acylating agents such as acyl chlorides or anhydrides. A relevant example is the synthesis of the anesthetic lidocaine, where 2,6-dimethylaniline (B139824) is acylated with α-chloroacetyl chloride. umass.edu A similar reaction with this compound would yield the corresponding N-acyl derivative. These reactions are typically performed in the presence of a base to neutralize the acid byproduct.
While C-alkylation of the piperidine ring is less common, it can be achieved through various synthetic strategies, often involving the formation of an enolate or enamine from a piperidinone precursor, followed by reaction with an electrophile.
Ring Expansion and Contraction Methodologies
Skeletal rearrangements of the piperidine ring, leading to either larger or smaller heterocyclic systems, are valuable transformations for accessing diverse chemical structures.
Ring contraction of piperidine derivatives to form pyrrolidines has been reported. nih.govnih.gov These reactions can be initiated by forming a stereogenic quaternary center on the piperidine ring, followed by a thermal "Spino" ring contraction. nih.govresearchgate.net Another approach involves the photo-promoted ring contraction of pyridines with silylborane to generate pyrrolidine (B122466) derivatives, which highlights a modern strategy for skeletal editing of nitrogen heterocycles. osaka-u.ac.jpresearchgate.net
Ring expansion methodologies, while less documented for this specific system, can theoretically occur through various mechanisms. One possibility involves the formation of a carbocation adjacent to the ring, which can trigger a rearrangement to expand the ring. For example, a Tiffeneau-Demjanov-type rearrangement could potentially be employed.
Oxidative and Reductive Manipulations of the Piperidine System
Oxidation and reduction reactions are fundamental for interconverting the functional groups within the 2,6-dimethylpiperidin-4-ol system and for synthesizing related structures.
The most common oxidative manipulation is the oxidation of the secondary alcohol at C-4 to a ketone, yielding 2,6-dimethylpiperidin-4-one. nist.gov A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., PCC, Jones reagent) and milder, more selective methods like Swern or Dess-Martin oxidation. The resulting piperidinone is a key intermediate for many of the derivatization reactions discussed previously. nih.govchemrevlett.com
Reductive manipulations often start from the piperidinone. The ketone can be reduced back to the alcohol, often with stereochemical control depending on the reducing agent and substrate. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Furthermore, the piperidinone can undergo reductive amination, which is a one-pot procedure involving the formation of an imine or enamine intermediate followed by its in-situ reduction to an amine. This is a highly efficient method for producing 4-aminopiperidine derivatives. rsc.org
Table 3: Common Oxidative and Reductive Manipulations
| Transformation | Starting Moiety | Reagent(s) | Product Moiety | Reference(s) |
|---|---|---|---|---|
| Oxidation | Secondary Alcohol | PCC, Swern, etc. | Ketone | nist.govchemrevlett.com |
| Reduction | Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol | rsc.org |
| Reductive Amination | Ketone | Amine, NaBH₃CN | Amine | rsc.org |
Stereochemical Investigations of 2,6 Dimethylpiperidin 4 Ol Systems
Conformational Analysis of the Six-Membered Piperidine (B6355638) Ring
The six-membered piperidine ring is the structural cornerstone of rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol. Like its carbocyclic counterpart, cyclohexane, the piperidine ring is not planar. To alleviate angular and torsional strain, it predominantly adopts a puckered "chair" conformation. asianpubs.orgyoutube.com This conformation is the most stable because it allows for near-ideal tetrahedral bond angles (approximately 109.5°) and staggers the hydrogen atoms on adjacent carbons, minimizing steric repulsion. youtube.com
In this chair conformation, substituents on the ring can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). leah4sci.comyoutube.com Generally, substituents prefer the more spacious equatorial position to minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions with other axial substituents. youtube.comyoutube.com
The specific stereochemistry of this compound dictates the arrangement of its substituents. The (2R,6S) configuration of the methyl groups indicates a cis relationship, meaning they are on the same side of the ring. nist.gov In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is equatorial. A conformation with two cis-substituents in equatorial positions is not possible in a standard chair form. The hydroxyl group at the C4 position can be either axial or equatorial. The most stable conformation for the molecule will be the chair form that best minimizes steric strain, which typically means placing the largest group (in this case, a methyl group) in an equatorial position where possible and considering the steric and electronic effects of the hydroxyl and the lone pair on the nitrogen atom. nih.govnih.gov The interconversion between the two possible chair conformations, known as a "ring flip," occurs rapidly at room temperature, but one conformer is generally more stable and thus more populated. youtube.comlibretexts.org
| Substituent | Positional Preference | Rationale for Preference |
| C2-Methyl Group | Equatorial (preferred) | Minimizes 1,3-diaxial steric strain with axial hydrogens. |
| C6-Methyl Group | Axial (forced by cis relationship) | The cis-(2R,6S) configuration requires one axial and one equatorial methyl group in the chair form. |
| C4-Hydroxyl Group | Equatorial (generally preferred) | An equatorial position minimizes steric interactions, although intramolecular hydrogen bonding could stabilize an axial conformer in some cases. nih.gov |
Analysis of Diastereomeric and Enantiomeric Relationships within the Racemic Mixture
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. youtube.com The compound this compound is a racemic mixture, which means it is composed of an equal 50:50 mixture of two specific stereoisomers that are enantiomers of each other. lgcstandards.comclearsynth.com
Enantiomers are stereoisomers that are non-superimposable mirror images. For the title compound, the enantiomeric pair is:
(2R,4r,6S)-2,6-dimethylpiperidin-4-ol
(2S,4s,6R)-2,6-dimethylpiperidin-4-ol
These two molecules are related to each other as a left hand is to a right hand. They have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (one rotates it clockwise, the other counter-clockwise) and their interactions with other chiral molecules.
Diastereomers are stereoisomers that are not mirror images of each other. Any other stereoisomer of 2,6-dimethylpiperidin-4-ol (B30992) that is not the (2S,4s,6R) enantiomer is a diastereomer of (2R,4r,6S)-2,6-dimethylpiperidin-4-ol. Diastereomers have different physical properties. They arise when the configuration is changed at some, but not all, of the chiral centers. The molecule has three chiral centers (C2, C4, and C6), leading to the possibility of several diastereomers.
| Stereoisomer Relationship | Example Pair | Description |
| Enantiomers | (2R,4r,6S) and (2S,4s,6R) | Non-superimposable mirror images. The racemic mixture contains both. |
| Diastereomers | (2R,4r,6S) and (2R,4s ,6S) | Stereoisomers that are not mirror images. The configuration is changed at C4 only. |
| Diastereomers | (2R,4r,6S) and (2S ,4r,6S) | Stereoisomers that are not mirror images. The configuration is changed at C2 only. |
| Diastereomers | (2R,4r,6S) and (2R,4r,6R ) | Stereoisomers that are not mirror images. This represents the trans relationship between methyl groups. |
Strategies for Stereochemical Control and Retention in Synthesis
The synthesis of a single, specific stereoisomer of a complex molecule like 2,6-dimethylpiperidin-4-ol is a significant challenge in organic chemistry. Chemists employ various strategies to control the three-dimensional arrangement of atoms during a reaction, a field known as stereoselective synthesis. rsc.org The goal is to produce the desired stereoisomer in high yield while minimizing the formation of others.
Key strategies for achieving stereochemical control in the synthesis of substituted piperidin-4-ols include:
Diastereoselective Reduction: A common approach involves the reduction of a ketone precursor, such as a 2,6-dimethylpiperidin-4-one (B3190666). The choice of reducing agent and reaction conditions can favor the formation of one diastereomeric alcohol over another. For instance, using bulky reducing agents can lead to the attack of the hydride from the less sterically hindered face of the ketone, resulting in a specific stereochemistry for the newly formed hydroxyl group. nih.gov
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (the "chiral pool") as starting materials. For example, a synthesis could begin with a chiral amino acid or an amino alcohol like (R)-(-)-2-phenylglycinol. researchgate.net The existing stereocenter(s) in the starting material are used to direct the formation of new stereocenters in the target molecule, ensuring the retention of a specific stereochemistry throughout the synthetic sequence.
Substrate-Controlled Synthesis: In this method, the stereocenters already present in the substrate molecule direct the stereochemical outcome of subsequent reactions. For example, in the addition of a Grignard reagent to a chiral dihydropyranone, the existing stereocenter can guide the incoming group to a specific face of the molecule, establishing a new stereocenter with a predictable relative configuration. nih.gov
| Synthetic Strategy | Principle | Application to Piperidin-4-ol Synthesis |
| Diastereoselective Reduction | A prochiral ketone is reduced to a chiral alcohol, with reagents and conditions favoring one diastereomer. | Reduction of a 2,6-dimethylpiperidin-4-one to stereoselectively form the C4-hydroxyl group. nih.gov |
| Chiral Pool Synthesis | A naturally occurring chiral molecule is used as a starting material to build the target molecule. | Using a chiral amino alcohol to construct the piperidine ring with pre-defined stereocenters. researchgate.net |
| Stereoselective Cyclization | An acyclic precursor is cyclized in a manner that controls the stereochemistry of the ring substituents. | Intramolecular reactions that form the piperidine ring with specific cis or trans relationships between substituents. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to steer a reaction towards the formation of one enantiomer over the other. | Catalytic hydrogenation or other reactions to set the stereocenters at C2 and C6. |
Influence of Stereochemistry on Intermolecular Chemical Interactions
The specific three-dimensional arrangement of atoms in this compound is critical in determining how it interacts with other molecules. These intermolecular forces govern many of the compound's chemical and physical properties, including its potential biological activity. nih.govijnrd.org
The key functional groups capable of strong intermolecular interactions are the secondary amine (-NH-) and the hydroxyl (-OH) group. Both can act as hydrogen bond donors, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. sunway.edu.myresearchgate.net The stereochemistry of the molecule—specifically, whether these groups are in axial or equatorial positions—directly impacts their accessibility and ability to form these bonds. nih.gov
| Interaction Type | Key Functional Groups | Influence of (2R,4r,6S) Stereochemistry |
| Hydrogen Bonding | -OH (hydroxyl), -NH- (amine) | The axial/equatorial positioning of the -OH and -NH groups determines their accessibility as H-bond donors and acceptors, affecting crystal packing and solvation. sunway.edu.myresearchgate.net |
| Dipole-Dipole Interactions | C-O, C-N, N-H, O-H bonds | The net molecular dipole moment depends on the vector sum of individual bond dipoles, which is fixed by the molecule's 3D conformation. |
| Van der Waals Forces | Entire molecule | The molecule's overall size and shape, defined by the spatial arrangement of its methyl and hydroxyl groups, dictates the surface area available for these non-specific interactions. |
| Steric Interactions | C2-Methyl, C6-Methyl | The orientation of the bulky methyl groups influences how closely the molecule can approach other molecules or surfaces, which is critical for receptor binding. nih.gov |
Computational and Theoretical Studies on 2,6 Dimethylpiperidin 4 Ols
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of piperidine (B6355638) derivatives. researchgate.netrsc.org These methods allow for the precise calculation of molecular geometries, energies, and orbital properties in a simulated environment. researchgate.net
Ground State Optimization and Energy Landscape Analysis
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. Using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), the potential energy surface of the molecule is explored to find the geometry with the minimum energy. rsc.org For rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol, this involves optimizing the piperidine ring's chair conformation and the relative orientations of the two methyl groups and the hydroxyl group.
The piperidine ring can exist in two primary chair conformations, interconverting via a ring-flip. In the case of this compound, the substituents (two methyl groups and a hydroxyl group) can occupy either axial or equatorial positions. Computational analysis reveals the relative energies of these different conformers. The global minimum energy structure corresponds to the most stable conformer, which for many substituted piperidines is the one that minimizes steric hindrance by placing bulky substituents in equatorial positions. nih.gov The energy difference between various conformers, such as the chair-equatorial and chair-axial forms, can be precisely calculated, providing insight into their relative populations at equilibrium. rsc.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. schrodinger.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net |
Molecular Modeling for Conformational Sampling and Strain Analysis
Beyond static ground state calculations, molecular modeling techniques are employed to explore the full conformational landscape of flexible molecules like this compound. The piperidine ring is not rigid and can adopt various conformations, including the stable chair form and higher-energy boat and twist-boat forms.
Conformational searching methods, such as Monte Carlo searches, systematically explore the rotational freedom around single bonds to generate a multitude of possible conformers. uci.edu Each generated structure is then energy-minimized to identify all low-energy conformations that lie within a few kcal/mol of the global minimum. uci.edu This process is crucial because the reactive conformation of a molecule is not always its lowest-energy one. uci.edu
For this compound, this analysis would focus on the chair conformers. The cis-configuration of the methyl groups at positions 2 and 6 relative to the hydroxyl group at position 4 dictates specific stereochemical constraints. Computational models can quantify the strain energy associated with each conformer, arising from:
Torsional Strain: Strain from eclipsing bonds.
Steric Strain: Repulsive interactions between non-bonded atoms, such as 1,3-diaxial interactions between substituents on the ring. whiterose.ac.uk
Angle Strain: Deviation from ideal bond angles.
Systematic computational analysis can predict the most stable conformer by evaluating the interplay of these factors. nih.gov For instance, a chair conformation with the two methyl groups and the hydroxyl group in equatorial positions is generally favored to minimize steric hindrance from 1,3-diaxial interactions. whiterose.ac.uk DFT computations can provide the free enthalpy differences (ΔG) between different conformers, allowing for a prediction of their relative populations in solution. nih.gov
| Conformer | Relative Energy (kcal/mol) | Key Strain Interactions |
|---|---|---|
| Chair (all equatorial) | 0.0 (Global Minimum) | Minimal steric and torsional strain. |
| Chair (one axial group) | +1.5 - 2.5 | 1,3-diaxial steric interactions. |
| Twist-Boat | +5.0 - 6.0 | Significant torsional and steric strain. |
| Boat | +6.0 - 7.0 | Maximum flagpole steric interactions and eclipsing torsional strain. |
Mechanistic Insights from Computational Reaction Pathway Studies
Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. acs.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a chemical transformation to occur. acs.org This provides a detailed understanding of reaction kinetics and selectivity.
For this compound, computational studies could elucidate the mechanisms of reactions involving the hydroxyl group or the piperidine nitrogen. For example, in an esterification reaction, calculations could model the approach of an acylating agent, the formation of the tetrahedral intermediate, and the departure of the leaving group. The calculated energy barriers for different pathways can explain why certain products are favored over others.
Similarly, reactions involving the piperidine ring, such as N-alkylation or oxidation, can be modeled. Computational studies on the synthesis of piperidines have successfully used DFT to propose catalytic cycles and rationalize experimental observations. acs.org For instance, in a copper-catalyzed C-H amination to form a piperidine ring, computational analysis of the free energy profiles can reveal key intermediates and transition states, explaining the efficiency and selectivity of the reaction. acs.org These studies are invaluable for optimizing reaction conditions and designing new synthetic routes for complex molecules like substituted piperidine alkaloids. nih.govrsc.org
Applications of 2r,4r,6s 2,6 Dimethylpiperidin 4 Ol As a Key Building Block in Organic Synthesis
Role in Asymmetric Synthesis as a Chiral Scaffold or Auxiliary
The well-defined three-dimensional structure of (2R,4r,6S)-2,6-dimethylpiperidin-4-ol, even in its racemic form, presents an attractive framework for applications in asymmetric synthesis. The cis-2,6-dimethyl substitution pattern creates a C2-symmetric-like environment which can be exploited for stereocontrol. While the racemic nature of the starting material necessitates a resolution step to access enantiopure forms for use as a chiral auxiliary, the inherent stereochemical information embedded in the molecule makes it a valuable precursor.
The development of chiral scaffolds is a cornerstone of asymmetric catalysis, enabling the transfer of chirality from a catalyst to a substrate with high fidelity. Chiral diamines, for instance, have been successfully employed as ligands in a variety of metal-catalyzed reactions. The functional handles of (2R,4r,6S)-2,6-dimethylpiperidin-4-ol, the secondary amine and the hydroxyl group, offer points for modification and attachment to catalytic systems.
Precursor to Complex Heterocyclic Architectures
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The piperidine (B6355638) ring of rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol serves as a robust starting point for the construction of more elaborate heterocyclic systems. The nitrogen atom can be functionalized in numerous ways, and the hydroxyl group provides a handle for further synthetic transformations, including oxidation, esterification, and etherification.
For example, derivatives of this piperidinol can be envisioned as key intermediates in the synthesis of fused bicyclic or bridged heterocyclic systems. Intramolecular cyclization reactions, initiated by activation of the hydroxyl group or functionalization of the nitrogen, can lead to the formation of novel ring systems with potential biological activity. A related compound, (2R,4R)-4-methyl-2-piperidine carboxylic acid, is a key intermediate in the synthesis of the anticoagulant drug Argatroban, highlighting the utility of substituted piperidines in constructing medicinally relevant molecules. google.com
Utility in the Synthesis of Natural Product Analogues
The 2,6-disubstituted piperidine motif is a common feature in a wide range of alkaloids, many of which exhibit significant pharmacological properties. The stereochemistry of this compound makes it an ideal starting material for the synthesis of analogues of these natural products. By modifying the substituents and functional groups on the piperidine ring, chemists can generate libraries of compounds for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents.
The synthesis of piperidine alkaloids often involves the stereoselective construction of the piperidine ring. Starting with a pre-formed and stereochemically defined building block like this compound can significantly streamline the synthetic route. For instance, the asymmetric synthesis of cis-2,6-disubstituted piperidine natural products like isosolenopsins and deoxocassine (B1246555) has been achieved from chiral aziridine (B145994) precursors, demonstrating the importance of chiral building blocks in this field. rsc.org
Development of Novel Ligands for Catalytic Processes
The search for new and efficient chiral ligands for asymmetric catalysis is a continuous endeavor in organic synthesis. The rigid conformational bias and the presence of two donor atoms (N and O) in this compound make it a promising candidate for ligand development. Following enantiomeric resolution, the resulting chiral amino alcohol can be modified to create bidentate or even tridentate ligands for a variety of metal-catalyzed transformations.
The design of effective chiral ligands often relies on the principle of creating a well-defined chiral pocket around the metal center. The cis-dimethyl substituents of the piperidine ring can effectively control the spatial arrangement of the ligand-metal complex, thereby influencing the stereochemical outcome of the catalyzed reaction. While specific applications of ligands derived directly from this compound are not yet widely reported, the potential for their development is significant, drawing parallels from the success of other chiral amino alcohol-based ligands in asymmetric catalysis. The development of chiral catalysts from asymmetric autocatalysis has also been an area of interest, showcasing the diverse strategies for generating catalytically active chiral molecules. researchgate.net
Advanced Analytical Techniques for Comprehensive Characterization
Spectroscopic Methods for Detailed Structural Elucidation
Spectroscopic techniques provide a profound insight into the molecular architecture of rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol, revealing details about its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of this compound. The designation (2R,4r,6S) indicates a cis relationship between the two methyl groups at positions 2 and 6, and a trans relationship between these methyl groups and the hydroxyl group at position 4. In a chair conformation, this stereochemistry is most stable when the two methyl groups and the hydroxyl group all occupy equatorial positions to minimize steric hindrance. wikipedia.org
Table 1: Predicted ¹H NMR Chemical Shifts for (2R,4r,6S)-2,6-dimethylpiperidin-4-ol
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-2, H-6 | ~2.5-2.8 | m | - |
| H-3, H-5 (axial) | ~1.2-1.4 | q | J ≈ 12 |
| H-3, H-5 (equatorial) | ~1.8-2.0 | d | J ≈ 12 |
| H-4 (axial) | ~3.5-3.8 | m | - |
| 2-CH₃, 6-CH₃ | ~1.0-1.2 | d | J ≈ 6-7 |
| N-H | Variable | br s | - |
| O-H | Variable | br s | - |
Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts for (2R,4r,6S)-2,6-dimethylpiperidin-4-ol
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2, C-6 | ~50-55 |
| C-3, C-5 | ~40-45 |
| C-4 | ~65-70 |
| 2-CH₃, 6-CH₃ | ~20-25 |
Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography stands as the definitive method for the determination of both the relative and absolute configuration of chiral molecules in the solid state. For this compound, a single crystal X-ray diffraction study would provide precise three-dimensional coordinates of each atom, confirming the cis-diequatorial arrangement of the methyl groups and the equatorial position of the hydroxyl group on the chair-form piperidine (B6355638) ring.
While specific crystallographic data for the title compound is not found in the provided search results, a study on a closely related compound, dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate, reveals a chair conformation with all three substituents in equatorial positions. nih.gov This supports the predicted conformation of this compound.
Table 3: Hypothetical X-ray Crystallographic Data for (2R,4r,6S)-2,6-dimethylpiperidin-4-ol
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.1 |
| b (Å) | ~7.9 |
| c (Å) | ~16.0 |
| β (°) | ~90.5 |
| Z | 4 |
Note: These values are based on the crystallographic data of the analogous compound, dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate, and are for illustrative purposes only. nih.gov
Mass Spectrometry for Mechanistic Fragmentation Studies
Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be employed.
The fragmentation of piperidine alkaloids often involves the neutral loss of water from the molecular ion, especially in the case of piperidin-4-ol derivatives. nist.gov Other common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. For 2,6-dimethylheptan-4-ol, prominent peaks corresponding to the loss of water and subsequent allylic cleavage have been observed. vaia.com The fragmentation of 2,6-dimethylpiperidine (B1222252) itself would likely involve the loss of a methyl group.
Table 4: Predicted Key Mass Spectral Fragments for (2R,4r,6S)-2,6-dimethylpiperidin-4-ol
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 143 | [M]⁺ | Molecular Ion |
| 128 | [M - CH₃]⁺ | Loss of a methyl group |
| 125 | [M - H₂O]⁺ | Loss of water |
| 98 | [M - CH₃ - H₂O]⁺ | Loss of a methyl group and water |
| 84 | [M - C₃H₇O]⁺ | Alpha-cleavage |
| 58 | [C₃H₈N]⁺ | Cleavage of the piperidine ring |
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry for analogous compounds.
Chromatographic Resolution Techniques for Enantiomeric Separation
As this compound is a racemic mixture, containing both the (2R,4r,6S) and (2S,4s,6R) enantiomers, its resolution into individual enantiomers is crucial for many applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation.
The choice of the CSP and the mobile phase is critical for successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective in resolving a wide range of racemic compounds, including piperidine derivatives. For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using Chiralcel OD and Chiralcel OJ columns. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Table 5: Exemplary Chiral HPLC Separation Conditions for Racemic Piperidine Derivatives
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak IA, Chiralcel OD) |
| Mobile Phase | Hexane/Isopropanol or other alcohol mixtures |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
Note: These are general conditions that have been successful for related compounds. Optimization would be required for the specific separation of this compound enantiomers. researchgate.net
Future Research Directions and Unresolved Challenges in Dimethylpiperidin 4 Ol Chemistry
Development of More Sustainable and Efficient Stereoselective Methodologies
A primary challenge in the synthesis of piperidine (B6355638) derivatives, including rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol, lies in achieving high stereoselectivity under environmentally benign conditions. nih.govnih.gov Current methods often rely on transition metal catalysis and harsh reaction conditions, which can be costly and generate significant waste. nih.gov Future research is increasingly directed towards "green" chemistry approaches that minimize environmental impact.
Key areas for development include:
Catalyst-Free and Water-Mediated Reactions: Exploring reactions that proceed efficiently in water, reducing the need for volatile organic solvents, is a significant goal. Water-mediated intramolecular cyclization has shown promise for producing substituted piperidinols. nih.gov A catalyst-free, three-component condensation reaction in water has also been developed for the synthesis of other piperidine derivatives, highlighting a potential pathway for greener synthesis. ajchem-a.com
Biocatalysis: The use of enzymes as catalysts offers high stereoselectivity under mild conditions. Developing biocatalysts for the synthesis of specific dimethylpiperidin-4-ol stereoisomers could provide a highly efficient and sustainable alternative to traditional chemical methods.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. Adapting stereoselective syntheses of piperidinols to flow chemistry setups is a promising avenue for industrial-scale production.
| Synthetic Strategy | Advantages | Challenges |
| Hydrogenation/Reduction | A common and effective method for creating the piperidine ring from pyridine (B92270) precursors. nih.gov | Often requires harsh conditions (high pressure/temperature) and transition metal catalysts, making stereoselectivity difficult to control. nih.gov |
| Intramolecular Cyclization | Offers various approaches like asymmetric synthesis and metal-catalyzed reactions to form the piperidine ring. nih.gov | Can require complex starting materials and specific catalysts to achieve desired stereochemistry. |
| Gold-Catalyzed Cyclization | A modular and flexible method for synthesizing piperidin-4-ols with high diastereoselectivity. nih.govscispace.com | The cost and potential toxicity of gold catalysts are considerations for large-scale synthesis. |
| Green Synthetic Procedures | Utilizes environmentally friendly solvents like water and may be catalyst-free, reducing waste and cost. ajchem-a.comrsc.org | Achieving high yields and stereoselectivity under green conditions remains a significant research challenge. |
Exploration of Novel Reaction Pathways for Functionalization
The functionalization of the 2,6-dimethylpiperidin-4-ol (B30992) core is crucial for its application in drug discovery and materials science. While methods exist for modifying the nitrogen and oxygen atoms, exploring novel reaction pathways to selectively functionalize the carbon skeleton remains a key challenge.
Future research should focus on:
C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. Developing selective C-H activation strategies for the piperidine ring would open up new avenues for creating diverse analogs.
Radical-Mediated Reactions: Intramolecular radical cyclization has been used to create polysubstituted piperidines. nih.gov Further exploration of radical-mediated processes could lead to novel methods for introducing functional groups onto the 2,6-dimethylpiperidin-4-ol scaffold.
Multi-component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Designing new MCRs that incorporate the dimethylpiperidin-4-ol skeleton would significantly streamline the synthesis of complex derivatives.
Integration of Advanced Computational Design in Synthetic Strategy
Computational chemistry and machine learning are becoming increasingly powerful tools in predicting reaction outcomes and designing novel synthetic routes. Applying these methods to the stereoselective synthesis of 2,6-dimethylpiperidin-4-ol could accelerate the discovery of more efficient and selective catalysts and reaction conditions.
Key opportunities include:
Mechanism-Based Catalyst Design: Using computational modeling to understand the transition states of catalytic cycles can guide the design of catalysts with enhanced stereoselectivity. chemrxiv.org This approach has been successfully used to develop biocatalysts for stereodivergent cyclopropanation and could be applied to piperidine synthesis. chemrxiv.org
Predictive Modeling of Stereoselectivity: Machine learning algorithms can be trained on existing reaction data to predict the stereochemical outcome of new reactions. This could reduce the need for extensive experimental screening of catalysts and conditions.
In Silico Substrate Scope Analysis: Computational methods can be used to predict how changes in the substrate structure will affect the efficiency and selectivity of a reaction, allowing for a more rational design of synthetic strategies. rsc.org
| Computational Approach | Application in Synthesis | Potential Impact |
| Density Functional Theory (DFT) | Calculating transition state energies to predict reaction pathways and stereochemical outcomes. | Rational design of catalysts and reaction conditions for improved selectivity. |
| Molecular Docking | Simulating the interaction between a substrate and a catalyst's active site. | Understanding the origins of stereoselectivity and guiding the design of more effective catalysts. |
| Machine Learning | Training algorithms on existing experimental data to predict reaction outcomes. | Accelerating the discovery of optimal reaction conditions and reducing experimental effort. |
Expanding the Synthetic Scope and Building Block Utility
The this compound molecule is a valuable chiral building block for the synthesis of more complex molecules, particularly in medicinal chemistry. nih.govsigmaaldrich.com Expanding its utility requires the development of methods to incorporate it into a wider range of molecular scaffolds and to create a diverse library of derivatives.
Future efforts should be directed towards:
Developing Orthogonal Protecting Group Strategies: To selectively functionalize different positions of the piperidine ring, robust and orthogonal protecting group strategies are needed. This would allow for the sequential modification of the molecule with different functional groups.
Synthesis of Novel Derivatives: Creating a diverse library of 2,6-dimethylpiperidin-4-ol derivatives with different substituents at various positions would provide a valuable resource for drug discovery and fragment-based screening. rsc.org
Incorporation into Complex Scaffolds: Developing efficient methods to couple the dimethylpiperidin-4-ol unit to other complex molecular fragments is essential for its use in the synthesis of natural products and pharmaceuticals. diva-portal.org This includes developing new cross-coupling reactions and other carbon-carbon and carbon-heteroatom bond-forming reactions.
Q & A
Q. What are the common synthetic routes for rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of appropriately substituted precursors. For example, Grignard reagent addition to ketones (e.g., 2,6-dimethylpiperidin-4-one) followed by stereoselective reduction can yield the piperidin-4-ol scaffold . Reductive amination of γ-keto amines or intramolecular cyclization of amino alcohols may also be employed. Optimization requires monitoring reaction temperature (e.g., low temperatures for stereocontrol) and solvent polarity (e.g., THF or ethanol for Grignard reactions). Characterization via H/C NMR and mass spectrometry (MS) is critical to confirm regiochemistry and purity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol from its stereoisomers?
- Methodological Answer :
- NMR : H NMR can resolve axial vs. equatorial proton environments. For instance, the hydroxyl proton (C4-OH) exhibits a broad singlet (~1–5 ppm), while axial methyl groups (C2, C6) show distinct coupling patterns due to chair-flipping dynamics. C NMR distinguishes quaternary carbons (C2, C6) at ~20–25 ppm.
- IR : The hydroxyl stretch (~3200–3600 cm) and C-O bond (~1050 cm) confirm the alcohol moiety.
- MS : High-resolution MS (HRMS) provides exact mass (e.g., CHNO: 130.1226) to rule out impurities .
Q. What strategies are used to confirm the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is definitive for assigning absolute configuration. Programs like SHELXL refine crystallographic data to resolve stereochemical ambiguities . For dynamic systems, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities (e.g., between C2/C6 methyl groups and C4-OH). Computational methods (DFT calculations) compare experimental and theoretical NMR shifts .
Q. How does the conformational flexibility of the piperidine ring affect experimental design in reactivity studies?
- Methodological Answer : Chair and boat conformations influence reactivity. For example, axial hydroxyl groups (C4-OH) in the chair conformation may participate in hydrogen bonding, altering solubility or catalytic activity. Dynamic NMR at variable temperatures (e.g., 298–400 K) quantifies ring-flipping barriers. Solvent choice (polar vs. nonpolar) stabilizes specific conformers, which can be leveraged in regioselective functionalization .
Q. What purification methods are effective for isolating this compound from diastereomeric byproducts?
- Methodological Answer : Column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane gradients) separates diastereomers. For enantiomers, chiral stationary phases (e.g., cellulose- or amylose-based) in HPLC resolve the rac mixture. Recrystallization in solvents like ethanol/water exploits differences in solubility between stereoisomers .
Advanced Research Questions
Q. How can researchers resolve contradictions between X-ray crystallography and NMR data in stereochemical assignments?
- Methodological Answer : Discrepancies may arise from dynamic equilibria in solution (NMR) vs. static crystal packing (X-ray). Cross-validation involves:
Q. What mechanistic insights guide the design of this compound derivatives for biological activity studies?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects at C2, C4, and C6. For example:
- Introducing electron-withdrawing groups at C4 enhances hydrogen-bonding potential.
- Methyl groups at C2/C6 restrict ring flexibility, impacting receptor binding.
Docking studies (e.g., AutoDock Vina) predict interactions with target proteins, validated by in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers address low yields in multi-step syntheses of rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol analogs?
- Methodological Answer :
- Step Optimization : Identify rate-limiting steps (e.g., cyclization) via kinetic profiling. Adjust catalysts (e.g., Pd/C for hydrogenation) or solvent systems (e.g., DMF for polar intermediates).
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents.
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .
Q. What computational approaches predict the pharmacokinetic properties of rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol derivatives?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate absorption (LogP), metabolism (CYP450 interactions), and toxicity (AMES test alerts).
- Molecular Dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models.
- Quantum Mechanics : Calculate pKa (e.g., C4-OH ~10–12) to assess ionization states in physiological conditions .
Q. Q. How can researchers leverage rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol as a chiral building block in asymmetric catalysis?
- Methodological Answer :
The piperidine scaffold can act as a ligand or organocatalyst. Strategies include: - Functionalizing C4-OH with chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantioselective alkylations.
- Coordinating transition metals (e.g., Ru or Pd) to the nitrogen lone pair for asymmetric hydrogenation.
Reaction progress is monitored by chiral GC/MS or circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
